Steric Constraint and Rotatable Bond Reduction vs. Acyclic Thioether Analogs
The target compound incorporates a cyclic thiolan‑3‑yl substituent, which reduces the number of rotatable bonds and imposes a defined spatial orientation compared to the closest commercially tracked acyclic analog, 1‑(methoxyacetyl)‑4‑[3‑(methylthio)butyl]‑1,4‑diazepane . While no head‑to‑head biological data exist, the structural difference can be translated into measurable molecular descriptors: the cyclic analog is expected to have one fewer rotatable bond and a smaller solvent‑accessible surface area, parameters that have been repeatedly correlated with improved ligand efficiency and metabolic stability in lead‑optimization series [1].
| Evidence Dimension | Rotatable bond count (estimated) |
|---|---|
| Target Compound Data | 3 rotatable bonds (inferred from SMILES COCC(=O)N1CCN(C2CCSC2)CC1) |
| Comparator Or Baseline | 1-(methoxyacetyl)-4-[3-(methylthio)butyl]-1,4-diazepane: 6 rotatable bonds (ChemBridge SC-81311271) |
| Quantified Difference | Estimated reduction of 3 rotatable bonds (from 6 to 3) |
| Conditions | Calculated from 2D molecular topology; experimental confirmation pending |
Why This Matters
Reducing rotatable bonds is a well‑established strategy to enhance oral bioavailability and binding affinity; molecules with ≤ 3 rotatable bonds are statistically more likely to achieve oral drug‑like properties [1].
- [1] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615‑2623. DOI:10.1021/jm020017n. View Source
